(2-(3-Methoxyphenyl)pyridin-3-yl)methanol
Overview
Description
(2-(3-Methoxyphenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of aromatic alcohols It features a pyridine ring substituted with a methoxyphenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxypyridine and 3-methoxybenzaldehyde.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-(3-Methoxyphenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
(2-(3-Methoxyphenyl)pyridin-3-yl)methanol is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of interest in the development of new therapeutic agents. It may be explored for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2-(3-Methoxyphenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-(3-Hydroxyphenyl)pyridin-3-yl)methanol
- (2-(3-Methylphenyl)pyridin-3-yl)methanol
- (2-(3-Chlorophenyl)pyridin-3-yl)methanol
Uniqueness
(2-(3-Methoxyphenyl)pyridin-3-yl)methanol is unique due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)pyridin-3-yl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-2-4-10(8-12)13-11(9-15)5-3-7-14-13/h2-8,15H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHATYJUPOCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC=N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.